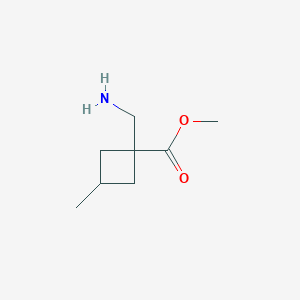

Methyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate is an organic compound with a unique structure that includes a cyclobutane ring substituted with an aminomethyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate can be achieved through several methods. One common approach involves the reaction of 3-methylcyclobutanone with formaldehyde and ammonium chloride to form the aminomethyl derivative. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of the aminomethyl intermediate and its subsequent esterification. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to a primary amine.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Aminomethyl propanol: This compound has a similar aminomethyl group but differs in its overall structure and properties.

Cyclobutane derivatives: Other cyclobutane-based compounds may share some reactivity but differ in their functional groups and applications.

Uniqueness

Methyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring with both an aminomethyl and a methyl ester group. This unique structure imparts specific chemical and physical properties that distinguish it from other compounds.

Biological Activity

Methyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate is a cyclobutane derivative with notable biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features:

- Cyclobutane Ring : A four-membered carbon ring that contributes to its unique chemical properties.

- Amino Group : Enhances its reactivity and potential interactions with biological targets.

- Carboxylic Acid Functional Group : Plays a crucial role in acid-base interactions and binding to biomolecules.

The molecular formula is C10H17NO2 with a molecular weight of approximately 185.25 g/mol.

The biological activity of this compound is primarily attributed to:

- Enzyme Interaction : The compound can interact with various enzymes, potentially acting as an inhibitor or modulator in biochemical pathways. The amino group allows for hydrogen bonding and ionic interactions, facilitating these interactions.

- Receptor Binding : It may also bind to specific receptors, influencing cellular signaling pathways. For instance, its structural characteristics may enable it to act as a selective antagonist in certain receptor systems, similar to other cyclobutane derivatives .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For example:

- Inhibition of Tumor Growth : Studies have shown that related cyclobutane derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .

- Mechanistic Insights : The compound's ability to modulate enzyme activity involved in cancer metabolism suggests potential as an anticancer agent.

Anti-inflammatory Effects

There is emerging evidence that this compound may possess anti-inflammatory properties:

- Cytokine Modulation : It may influence the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological contexts.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways:

- Amino Acid Metabolism : Its structural features allow it to interact with enzymes that regulate amino acid metabolism, which could have implications for metabolic disorders .

Study 1: Anticancer Activity

A study assessed the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations above 10 µM, suggesting its potential as a therapeutic agent against specific cancers.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Inhibition of cell cycle progression |

| A549 (Lung) | 10.0 | Modulation of metabolic enzyme activity |

Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for anti-inflammatory effects using a murine model of inflammation. The results showed a reduction in edema and inflammatory cytokine levels.

| Treatment Group | Edema Reduction (%) | Cytokine Levels (pg/mL) |

|---|---|---|

| Control | - | TNF-α: 150 |

| Low Dose (5 mg/kg) | 25 | TNF-α: 100 |

| High Dose (10 mg/kg) | 50 | TNF-α: 75 |

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

methyl 1-(aminomethyl)-3-methylcyclobutane-1-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-6-3-8(4-6,5-9)7(10)11-2/h6H,3-5,9H2,1-2H3 |

InChI Key |

OZNOZACJQYGPRM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C1)(CN)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.